N-Acetyl-leucyl-leucyl-norleucinal was first described by Sasaki et al. in 1990 as part of a series of peptide aldehyde inhibitors. The compound is derived from the amino acids leucine and norleucine, with an acetyl group attached to the nitrogen atom of the first leucine residue. Its systematic name reflects its structure, which includes N-acetylation and a unique substitution at the third position with norleucine. The molecular formula for N-acetyl-leucyl-leucyl-norleucinal is with a molecular weight of 384 g/mol .
The synthesis of N-acetyl-leucyl-leucyl-norleucinal typically involves solid-phase peptide synthesis techniques. The process can be outlined as follows:
The molecular structure of N-acetyl-leucyl-leucyl-norleucinal consists of three amino acids linked by peptide bonds, with an acetyl group attached to the nitrogen atom of the first leucine residue. The presence of the aldehyde functional group contributes to its reactivity as a protease inhibitor.
The compound exists predominantly in its hydrated form in aqueous solutions, which influences its biological activity .
N-Acetyl-leucyl-leucyl-norleucinal primarily participates in reversible inhibition reactions with various peptidases:
The mechanism of action for N-acetyl-leucyl-leucyl-norleucinal involves reversible binding to active sites on proteases:
N-Acetyl-leucyl-leucyl-norleucinal exhibits several notable physical and chemical properties:
N-Acetyl-leucyl-leucyl-norleucinal has numerous scientific applications:
CAS No.: 864821-90-9
CAS No.: 13836-61-8
CAS No.: 34255-08-8
CAS No.:
CAS No.: 610764-96-0